3-Methoxy-5-(trifluoromethyl)benzoyl chloride

Vue d'ensemble

Description

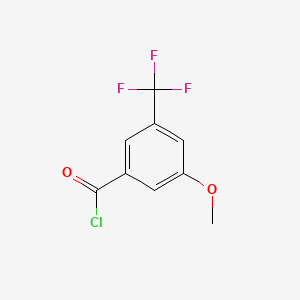

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-Methoxy-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-(trifluoromethyl)benzoic acid and hydrochloric acid.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride ((COCl)2): Another chlorinating agent.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Biaryl Compounds: Formed from coupling reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates, making it valuable in the development of targeted therapies for diseases such as cancer and infectious diseases .

Case Study: Antiviral Agents

In a study focusing on antiviral compounds, derivatives of this compound were synthesized and evaluated for their efficacy against viral replication. The results indicated that modifications to the compound significantly improved antiviral activity, demonstrating its potential as a lead compound in drug discovery .

Agricultural Chemicals

Formulation of Agrochemicals

This compound plays a crucial role in the formulation of agrochemicals, including herbicides and fungicides. Its fluorinated structure contributes to improved efficacy and selectivity, leading to enhanced crop yields and reduced environmental impact .

Case Study: Herbicide Development

Research has shown that incorporating this compound into herbicide formulations resulted in higher effectiveness against specific weed species while minimizing damage to crops. Field trials demonstrated a significant increase in yield compared to conventional herbicides .

Material Science

Development of Advanced Materials

In material science, this compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors make it suitable for applications requiring durability and longevity .

Case Study: Coating Formulations

A study exploring the use of this compound in coating formulations revealed that it significantly improved the scratch resistance and thermal stability of the coatings. This advancement is particularly beneficial for applications in automotive and aerospace industries .

Analytical Chemistry

Reagent for Analytical Methods

The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying other compounds. Its ability to form stable derivatives allows for accurate measurements, providing researchers with reliable data for their studies .

Case Study: Quantitative Analysis

In a quantitative analysis study, researchers used this compound to develop a method for detecting trace levels of pollutants in water samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Enhanced biological activity |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Improved efficacy and selectivity |

| Material Science | Development of polymers and coatings | Chemical stability and environmental resistance |

| Analytical Chemistry | Reagent for detection and quantification | High sensitivity and reliability |

Mécanisme D'action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then undergo further chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.

4-(Trifluoromethyl)benzoyl chloride: The trifluoromethyl group is at the 4-position, affecting its reactivity and properties.

3-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis.

Activité Biologique

3-Methoxy-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₉H₆ClF₃O

- Molecular Weight : 232.59 g/mol

- CAS Number : 916420-92-3

The presence of the trifluoromethyl group contributes to its unique reactivity and biological properties, making it a valuable intermediate in organic synthesis.

This compound primarily acts through nucleophilic substitution reactions. It can interact with various biomolecules, including enzymes and proteins, leading to alterations in their function. The compound is known to engage in:

- Covalent Bonding : Interacts with nucleophiles such as amines and alcohols, forming stable complexes.

- Enzyme Inhibition : It has been shown to inhibit specific kinases crucial for cell signaling pathways, affecting cellular growth and proliferation.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase enzymes and promoting DNA fragmentation. This effect is particularly notable in certain tumor types, where the compound interferes with the cell cycle, especially at the G1 phase.

Cytotoxicity

The compound exhibits dose-dependent cytotoxicity. At lower concentrations, it may exert therapeutic effects, such as reducing tumor growth; however, at higher doses, it can lead to adverse effects including:

- Liver and kidney damage

- Gastrointestinal distress

- Neurotoxicity

These findings underscore the importance of dosage in determining the safety and efficacy of the compound in preclinical studies.

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Phase I Reactions : Primarily metabolized in the liver through oxidation.

- Phase II Reactions : Involves conjugation processes that lead to the formation of metabolites for excretion.

Understanding these pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Research Applications

The compound has several applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules |

| Biology | Preparation of biologically active compounds for research |

| Medicine | Precursor in pharmaceutical synthesis |

| Industry | Production of agrochemicals and other industrial chemicals |

Anti-Trypanosomal Activity

A study evaluated imidamide analogs derived from similar structures to assess their anti-trypanosomal activity against Trypanosoma brucei. While some derivatives showed promise, they also exhibited significant cytotoxicity towards mammalian cells. This highlights the challenge of achieving selectivity for parasitic targets over human cells .

Antimicrobial Activity

Research into related trifluoromethyl compounds has demonstrated antibacterial activity against various strains. For instance, derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Propriétés

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-5(8(10)14)2-6(4-7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMFMHOCMZSKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.